molecular formula C18H16F3N3O4 B2518582 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide CAS No. 1421525-44-1

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide

Cat. No.: B2518582
CAS No.: 1421525-44-1
M. Wt: 395.338
InChI Key: FHPLEPTVYGJIIZ-UHFFFAOYSA-N
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Description

The compound 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide is an organic molecule characterized by the presence of multiple functional groups, including a dihydropyrimidinyl core, a trifluoromethylphenoxy moiety, and a propanamide linkage. This complex structure suggests it is a compound of significant interest in the fields of organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide typically involves the following steps:

  • Formation of the dihydropyrimidinone core: : This can be achieved through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

  • Introduction of the trifluoromethylphenoxy group: : This step usually involves a nucleophilic aromatic substitution reaction between 3-(trifluoromethyl)phenol and an appropriate electrophile.

  • Attachment of the propanamide group: : This might involve amidation reactions, where the amine group from the dihydropyrimidinone intermediate reacts with a suitable acyl chloride or anhydride.

Industrial Production Methods

Industrial production may adopt similar routes but with optimizations for yield, scalability, and cost-efficiency. This could include the use of high-throughput reactors and automated purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Reduction: : Reduction might occur at carbonyl groups, potentially converting them into alcohols.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur, especially at reactive sites like the trifluoromethylphenoxy group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) could be used.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be employed.

  • Substitution: : Typical reagents could include halogens (for electrophilic substitutions) and nucleophiles like thiols or amines.

Major Products Formed

  • Oxidation: : Corresponding carboxylic acids or alcohols.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Varied substituted derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can serve as a building block in the synthesis of more complex molecules, useful in organic synthesis and material science research.

Biology

Due to its complex structure, it could interact with various biological targets, making it a candidate for biochemical assays and enzymatic studies.

Medicine

Its potential pharmacophoric elements suggest it might be explored for therapeutic applications, such as antiviral, antibacterial, or anticancer agents.

Industry

In industrial applications, it could be part of advanced materials or specialty chemicals, given its stability and reactive groups.

Mechanism of Action

The mechanism by which 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide exerts its effects would depend on its target. If it were used as a drug, its mechanism might involve:

  • Molecular targets: : Binding to enzymes, receptors, or DNA.

  • Pathways: : Modulating specific biochemical pathways, perhaps by inhibiting enzymes or altering gene expression.

Comparison with Similar Compounds

Similar compounds might include other dihydropyrimidinones or trifluoromethylphenoxy derivatives. Compared to these, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide stands out due to its unique combination of these functional groups, potentially offering distinct reactivity and biological activity.

List of Similar Compounds

  • Dihydropyrimidinone derivatives

  • Trifluoromethylphenoxy derivatives

  • Compounds with combined pyrimidine and amide functionalities

There you go

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O4/c19-18(20,21)13-4-3-5-14(12-13)28-11-2-1-8-22-15(25)6-9-24-10-7-16(26)23-17(24)27/h3-5,7,10,12H,6,8-9,11H2,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPLEPTVYGJIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#CCNC(=O)CCN2C=CC(=O)NC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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